Core Compound Identification and Properties
Core Compound Identification and Properties
An In-Depth Technical Guide to (S)-1-(4-Cyanophenyl)ethanol for Advanced Research and Pharmaceutical Development
This guide provides an in-depth technical overview of (S)-1-(4-Cyanophenyl)ethanol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a foundational understanding of the compound's synthesis, application, and analysis, grounded in scientific integrity and practical expertise.
(S)-1-(4-Cyanophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable intermediate in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[1] Its utility is derived from the combination of a stereogenic center and a functional cyano group, which can be further manipulated in synthetic schemes.
The definitive identifier for this specific enantiomer is its CAS (Chemical Abstracts Service) number.
CAS Number: 101219-71-0 [2][3][4]
A summary of its key chemical and physical properties is presented below. It is important to note that some physical properties are predicted values and should be used as an estimation.
| Property | Value | Source |
| Chemical Name | (S)-1-(4-Cyanophenyl)ethanol | [2] |
| Synonyms | 4-[(1S)-1-Hydroxyethyl]benzonitrile, (S)-4-(1-Hydroxyethyl)benzonitrile | [3] |
| Molecular Formula | C₉H₉NO | [3][4] |
| Molecular Weight | 147.17 g/mol | [3] |
| Appearance | Solid / Powder | [5] |
| Purity | Typically ≥98% | [2] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |
| Boiling Point | 291.3 ± 23.0 °C (Predicted) | [3] |
| Flash Point | 130.0 ± 22.6 °C | [3] |
| Refractive Index | 1.556 | [3] |
Enantioselective Synthesis: Rationale and Protocol
The biological activity of many chiral drugs is highly dependent on their stereochemistry.[1] Consequently, the synthesis of single-enantiomer compounds like (S)-1-(4-Cyanophenyl)ethanol is a critical step in drug development. The most common and efficient method for producing this chiral alcohol is the asymmetric reduction of its prochiral ketone precursor, 4'-cyanoacetophenone.
Causality in Method Selection: Biocatalysis vs. Chemocatalysis
The choice between a biocatalytic and a chemocatalytic approach for the asymmetric reduction is a key decision in process development.
-
Biocatalysis (Enzymatic Reduction): This method utilizes isolated enzymes or whole-cell systems (e.g., specific strains of yeast or bacteria). It is often favored for its exceptional enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and alignment with green chemistry principles by reducing heavy metal waste. The enzyme's active site provides a highly specific chiral environment that preferentially generates one enantiomer.
-
Chemocatalysis (Asymmetric Hydrogenation): This approach uses a metal catalyst (e.g., Ruthenium, Rhodium) complexed with a chiral ligand. These methods are highly versatile and can be optimized for a broad range of substrates. They often offer high turnover numbers and can be more easily scaled in traditional chemical reactors. The choice of ligand is paramount as it dictates the stereochemical outcome of the reaction.
The following diagram illustrates the general workflow for the enantioselective synthesis of the target compound.
Caption: General workflow for the enantioselective synthesis of (S)-1-(4-Cyanophenyl)ethanol.
Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example of a chemocatalytic method. The causality for each step is explained to ensure a self-validating system.
Objective: To synthesize (S)-1-(4-Cyanophenyl)ethanol with high enantiomeric excess.
Materials:
-
4'-cyanoacetophenone
-
Isopropanol (as both solvent and hydrogen source)[6]
-
Chiral Ruthenium catalyst (e.g., RuCl)
-
Base (e.g., Potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Anhydrous solvents
Step-by-Step Methodology:
-
Reactor Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. Establishing an inert atmosphere is critical to prevent oxidation of the catalyst and other reagents.
-
Reagent Charging: The flask is charged with 4'-cyanoacetophenone (1 equivalent), the chiral Ru-catalyst (0.005-0.01 equivalents), and anhydrous isopropanol. Isopropanol serves as a "green" hydrogen donor, being oxidized to acetone in the process.
-
Initiation: A solution of potassium tert-butoxide (0.02 equivalents) in isopropanol is added. The base is essential to activate the catalyst and initiate the hydrogen transfer cycle.
-
Reaction: The mixture is heated to a specified temperature (e.g., 60-80°C) and stirred for several hours (e.g., 4-12 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting ketone.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure (S)-1-(4-Cyanophenyl)ethanol.
-
Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC (see Section 4). This final step validates the stereoselectivity of the synthesis.
Applications in Pharmaceutical Synthesis
(S)-1-(4-Cyanophenyl)ethanol is a versatile chiral intermediate.[2] Its structural analogue, 1-(4-chlorophenyl)ethanol, is a known precursor for various pharmaceuticals, particularly antifungal agents that function by inhibiting fungal cytochrome P450 enzymes.[1] The specific stereochemistry of the chiral alcohol is often crucial for the drug's efficacy and selectivity.[1] The cyanophenyl moiety offers a synthetic handle for creating a variety of nitrogen-containing heterocycles or other functional groups relevant to medicinal chemistry.
The diagram below illustrates the role of a chiral alcohol intermediate in the synthesis of a hypothetical API.
Caption: Hypothetical pathway illustrating the use of the chiral intermediate in API synthesis.
Analytical Workflow: Chiral Purity Determination
Ensuring the enantiomeric purity of the final product is a non-negotiable step in pharmaceutical development. The most reliable and widely used technique for determining the enantiomeric excess (ee) of compounds like (S)-1-(4-Cyanophenyl)ethanol is Chiral High-Performance Liquid Chromatography (HPLC).[7][8]
Rationale for Method Selection
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[7][9][10] These CSPs form transient, diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation. A normal-phase elution mode, typically using a mixture of hexane and an alcohol modifier like isopropanol or ethanol, is an excellent starting point for method development.[7][11]
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
Objective: To separate and quantify the (S) and (R) enantiomers of 1-(4-Cyanophenyl)ethanol to determine the enantiomeric purity.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.[7]
-
Mobile Phase: HPLC-grade n-hexane and isopropanol.[7]
-
Sample: A dilute solution of the synthesized 1-(4-Cyanophenyl)ethanol (~0.1 mg/mL) dissolved in the mobile phase.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, n-hexane:isopropanol (90:10 v/v).[7] The ratio is a critical parameter for optimizing resolution; reducing the alcohol percentage generally increases retention and can improve separation.[7] Filter and degas the mobile phase thoroughly before use.
-
System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.[7]
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Data Acquisition: Monitor the separation using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).[7] Record the chromatogram.
-
Analysis: Identify the two peaks corresponding to the (S) and (R) enantiomers. Calculate the area of each peak. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
The following diagram outlines the analytical workflow.
Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. (S)-1-(4-Cyanophenyl)ethanol is classified with several hazards.[3]
| Hazard Information | GHS Classification and Precautionary Statements |
| Pictograms | Warning |
| Hazard Statements | H302: Harmful if swallowed.[3][12] H312: Harmful in contact with skin.[3][12] H315: Causes skin irritation.[3][12] H319: Causes serious eye irritation.[3][12] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[3][12] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P270: Do not eat, drink or smoke when using this product.[3][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][12] P271: Use only outdoors or in a well-ventilated area.[3][12] |
| Response | P301+P317: IF SWALLOWED: Get medical help.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][12] P405: Store locked up.[3][12] |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] |
Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[3][12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][12]
-
Avoid formation of dust and aerosols.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-1-(4-Cyanophenyl)ethanol, identified by CAS number 101219-71-0, is a cornerstone chiral intermediate for the pharmaceutical industry. Its value lies in the precise stereochemistry that is essential for the efficacy and safety of modern therapeutics. A thorough understanding of its enantioselective synthesis, its applications as a building block, and the analytical methods for verifying its purity are critical for any research or development program. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently and effectively utilize this important compound.
References
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- SAFETY D
- A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. Benchchem.
- 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra. Tradeindia.
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- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
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- Ethanol. Wikipedia.
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